

An In-depth Technical Guide to PF-04447943: A Selective PDE9A Inhibitor

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Compound of Interest

Compound Name: 2-Fluoro-4-(4-methyl-1-piperazinyl)benzoic acid

CAS No.: 948018-61-9

Cat. No.: B1439544

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Senior Application Scientist Note: An important clarification regarding the provided CAS number is necessary. The initial query for CAS number 948018-61-9 identifies a chemical entity named **2-Fluoro-4-(4-methyl-1-piperazinyl)benzoic Acid**, for which publicly available data is limited to basic chemical properties and supplier information. However, to fulfill the user's request for an in-depth technical guide with extensive scientific data, including signaling pathways and experimental protocols, this document will focus on the well-researched compound PF-04447943, a selective phosphodiesterase 9A (PDE9A) inhibitor. The CAS number for PF-04447943 is 1082744-20-4. This decision is based on the extensive body of scientific literature available for PF-04447943, which allows for a comprehensive and scientifically robust guide suitable for researchers, scientists, and drug development professionals.

Introduction

PF-04447943 is a potent and selective, cell-permeable, and blood-brain barrier permeant inhibitor of phosphodiesterase 9A (PDE9A).[1] It has been a subject of significant interest in the field of neuroscience and beyond due to its potential therapeutic applications in conditions

characterized by cognitive dysfunction, such as Alzheimer's disease.[2][3] This guide provides a comprehensive overview of the chemical properties, mechanism of action, experimental protocols, and potential applications of PF-04447943.

Chemical and Physical Properties

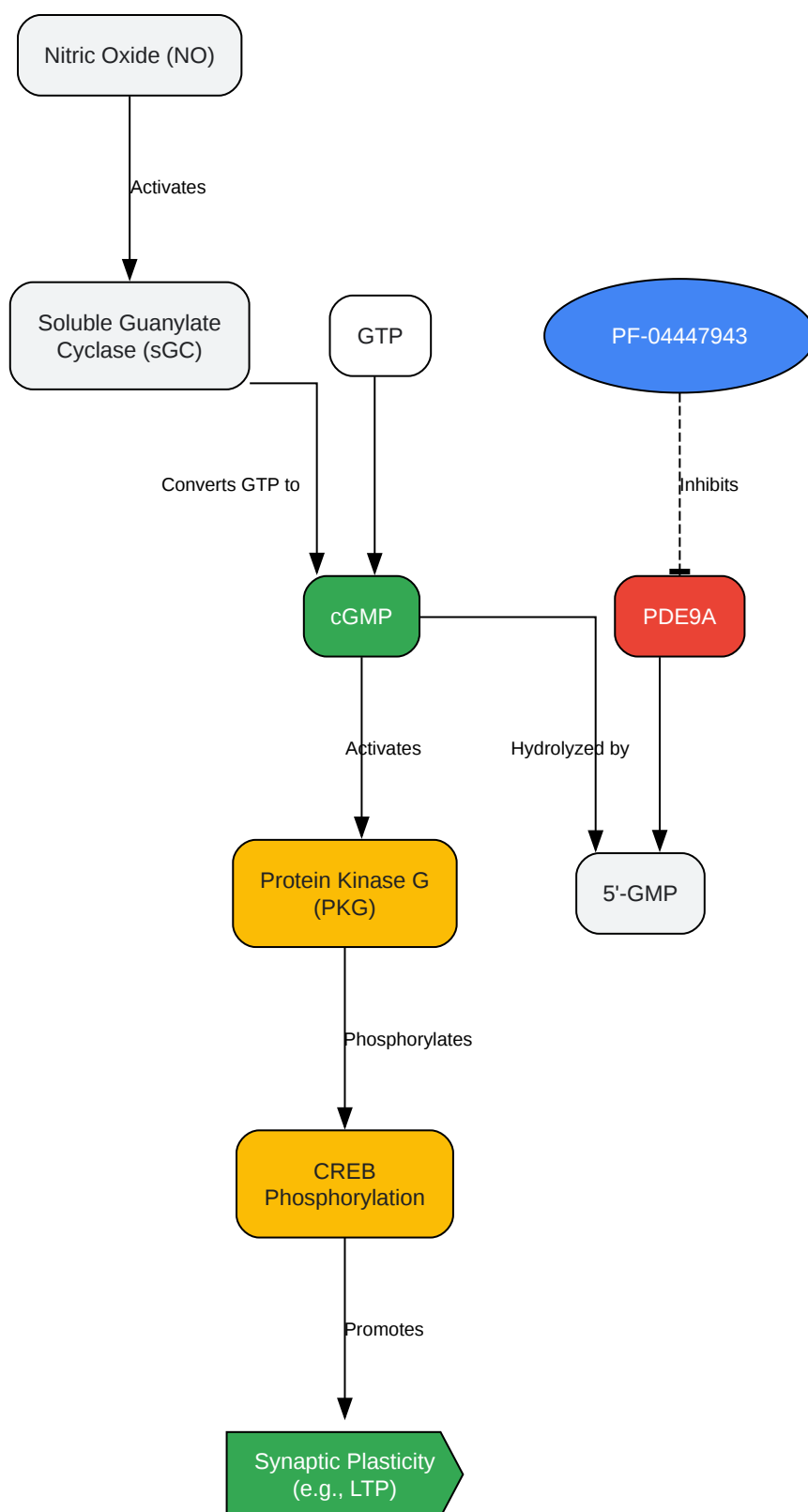
A summary of the key chemical and physical properties of PF-04447943 is presented in the table below.

Property	Value
IUPAC Name	6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
CAS Number	1082744-20-4
Molecular Formula	C ₂₀ H ₂₅ N ₇ O ₂
Molecular Weight	395.46 g/mol
Appearance	Crystalline solid
Solubility	Soluble in polar solvents such as water and ethanol.

Mechanism of Action: Targeting the cGMP Signaling Pathway

PF-04447943 exerts its biological effects by selectively inhibiting the PDE9A enzyme. PDE9A is responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP), a crucial second messenger involved in various physiological processes, including synaptic plasticity and vascular smooth muscle relaxation.[4] By inhibiting PDE9A, PF-04447943 leads to an elevation of intracellular cGMP levels, thereby enhancing cGMP-mediated signaling.[2][5] This mechanism is particularly relevant in the central nervous system, where cGMP plays a vital role in long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[6]

The signaling pathway can be visualized as follows:



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Caption: Mechanism of action of PF-04447943.

Pharmacological Effects and Therapeutic Potential

Cognitive Enhancement

Preclinical studies have demonstrated that PF-04447943 enhances synaptic plasticity and improves cognitive function in rodent models.[6] It has been shown to increase neurite outgrowth and synapse formation in cultured hippocampal neurons.[6] Furthermore, systemic administration of PF-04447943 has been found to improve performance in various memory tasks, including the mouse Y-maze and novel object recognition tests.[6] These effects are associated with an increase in the phosphorylation of the GluR1 subunit of the AMPA receptor, a key event in LTP.[6]

Despite promising preclinical data, a Phase 2 clinical trial in patients with mild to moderate Alzheimer's disease did not show a significant improvement in cognition compared to placebo after 12 weeks of treatment.[2]

Sickle Cell Disease

PF-04447943 has also been investigated as a potential therapy for sickle cell disease (SCD). In a Phase Ib study, PF-04447943 was generally well-tolerated and demonstrated pharmacodynamic effects suggestive of a protective role against vaso-occlusion.[7] Specifically, it was shown to reduce the number and size of circulating monocyte-platelet and neutrophil-platelet aggregates, which are implicated in the pathophysiology of SCD.[7]

Other Potential Applications

Research also suggests that PDE9 inhibition may have therapeutic potential in other conditions. For instance, PF-04447943 has been shown to attenuate dextran sulfate sodium (DSS)-induced colitis in mice by suppressing oxidative stress and inflammation.[8] Additionally, PDE9 inhibitors are being explored as potential hypoglycemic agents for the treatment of diabetes.[9]

Experimental Protocols

In Vitro PDE9A Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound like PF-04447943 against the PDE9A enzyme.

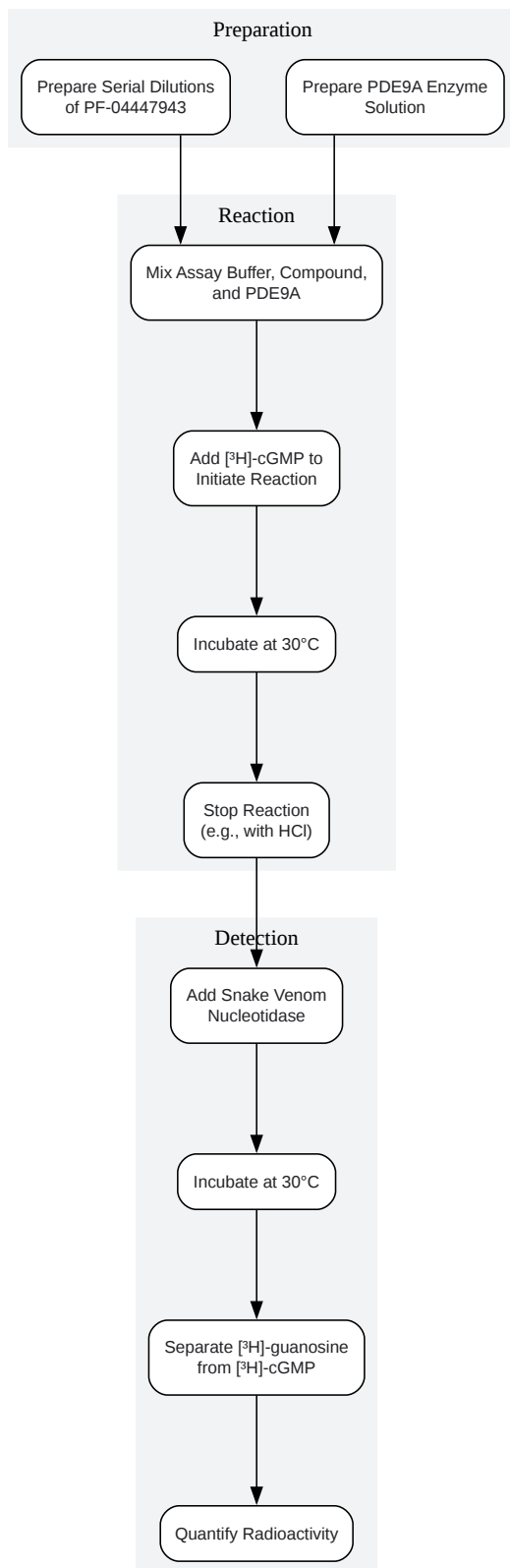
Materials:

- Recombinant human PDE9A enzyme
- [³H]-cGMP (radiolabeled substrate)
- Snake venom nucleotidase
- Scintillation cocktail
- Test compound (e.g., PF-04447943) dissolved in DMSO
- Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 1 mM MgCl₂, 0.1 mg/mL BSA)

Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- In a microplate, add the assay buffer, the test compound dilution (or DMSO for control), and the recombinant PDE9A enzyme.
- Initiate the reaction by adding [³H]-cGMP.
- Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).
- Stop the reaction by adding a stop solution (e.g., 0.2 M HCl).
- Add snake venom nucleotidase to convert the resulting [³H]-5'-GMP to [³H]-guanosine.
- Incubate at 30°C for 10-15 minutes.
- Add a slurry of anion-exchange resin to bind the unreacted [³H]-cGMP.
- Centrifuge the plate to pellet the resin.
- Transfer the supernatant containing [³H]-guanosine to a scintillation vial.
- Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

- Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.



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Caption: Workflow for an in vitro PDE9A inhibition assay.

Suppliers

PF-04447943 is available from several chemical suppliers for research purposes. It is important to obtain a certificate of analysis to ensure the purity and identity of the compound.

Supplier	Product Name
Axon Medchem	PF 04447943
BioCrick	PF-04447943
Sigma-Aldrich	PDE9 Inhibitor, PF-04447943

Conclusion

PF-04447943 is a valuable research tool for investigating the role of the cGMP signaling pathway in various physiological and pathological processes. Its high selectivity for PDE9A makes it a precise pharmacological probe. While its clinical development for Alzheimer's disease has not been successful to date, ongoing research into its effects on other conditions, such as sickle cell disease and inflammatory bowel disease, highlights the continued interest in the therapeutic potential of PDE9A inhibition.

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